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Abstract
AV-5080 is a potent, orally bioavailable neuraminidase inhibitor that has demonstrated

significant antiviral activity against a broad range of influenza A and B viruses, including strains

resistant to currently approved therapies such as oseltamivir. Developed through a

collaborative effort involving ASAVI LLC, the Chemical Diversity Research Institute, and

ChemDiv, AV-5080 emerged from a focused discovery program aimed at identifying next-

generation influenza therapeutics. This technical guide provides a comprehensive overview of

the discovery and development history of AV-5080, detailing its mechanism of action,

preclinical and clinical data, and the key experimental methodologies employed in its

evaluation.

Introduction
Influenza remains a significant global health threat, responsible for seasonal epidemics and

occasional pandemics with substantial morbidity and mortality. While vaccination is the primary

strategy for prevention, antiviral drugs are crucial for treatment, especially in severe cases or

during pandemics when a well-matched vaccine may not be immediately available. The

neuraminidase (NA) inhibitors, such as oseltamivir and zanamivir, have been the cornerstone

of influenza antiviral therapy. However, the emergence of drug-resistant viral strains

necessitates the development of new agents with improved potency and a broader spectrum of

activity.
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AV-5080 was developed to address this unmet medical need. It is a small molecule inhibitor of

the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from

infected host cells.

Discovery History
The discovery of AV-5080 was the result of a targeted drug discovery campaign focused on

identifying novel neuraminidase inhibitors with superior properties compared to existing

treatments. The project was a collaboration between ASAVI LLC, the Chemical Diversity

Research Institute, and ChemDiv.[1]

The initial phase involved the design and synthesis of a medium-sized combinatorial library of

(3R,4R,5S)-3-(1-ethyl-propoxy)-4-acylamino-5-guanidino-cyclohex-1-enecarboxylic acids. The

design of this library was guided by three-dimensional (3D) molecular docking and

pharmacophore modeling to predict the binding affinity of the compounds to the active site of

the influenza neuraminidase. A number of synthetic compounds were evaluated for their

antiviral properties both in vitro and in vivo.

From this library, AV-5080, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-

(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, emerged as the most

promising lead candidate.[1] It exhibited high potency against influenza virus neuraminidase in

vitro and demonstrated significant efficacy in animal models of influenza infection.
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Caption: High-level workflow of the discovery and development of AV-5080.
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Mechanism of Action
AV-5080 is a highly potent inhibitor of the influenza virus neuraminidase enzyme.

Neuraminidase is a glycoprotein on the surface of the influenza virus that cleaves sialic acid

residues from the host cell receptors and newly formed viral particles. This cleavage is

essential for the release of progeny virions from the surface of infected cells, allowing the virus

to spread to other cells.

By binding to the active site of the neuraminidase enzyme, AV-5080 prevents this cleavage,

causing newly synthesized virions to aggregate at the cell surface and preventing their release

and subsequent infection of other cells. Molecular modeling studies have shown that the

binding mode of AV-5080 within the neuraminidase active site is similar to that of other

neuraminidase inhibitors like oseltamivir and zanamivir.[2] The resistance profiles and predicted

binding modes of AV-5080 and zanamivir are most similar, which is attributed in part to a

guanidine moiety compensatory binding effect.[2]
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Caption: Mechanism of action of AV-5080 as a neuraminidase inhibitor.
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Preclinical Development
In Vitro Antiviral Activity
AV-5080 has demonstrated potent inhibitory activity against a wide range of influenza A and B

virus strains in neuraminidase inhibition assays and cell-based assays. Notably, it retains high

potency against strains that have developed resistance to oseltamivir.

Parameter Virus Strain AV-5080 Oseltamivir Reference

IC₅₀ (nM)

A/Duck/Minnesot

a/1525/1981

(H5N1)

0.03 - [2]

IC₅₀ (nM)

A/Perth/265/200

9 (H1N1) (wild-

type)

0.07 -

EC₉₀ (nM)
A/California/07/2

009 (H1N1)
0.71 ± 0.24 ~20

In Vivo Efficacy
The in vivo efficacy of AV-5080 was evaluated in a lethal challenge mouse model of influenza

infection. Oral administration of AV-5080 resulted in a significant dose-dependent increase in

survival rates.

Animal

Model
Virus Strain

AV-5080

Dose

(mg/kg)

Survival

Rate (%)

Oseltamivir

Survival

Rate (%)

Reference

Mice
A/Aichi/2/196

9 (H3N2)
25 90 100

Pharmacokinetics and Toxicology
Pharmacokinetic studies were performed in rats and dogs following oral or intravenous

administration. Compound stability was assessed in rat, dog, and human plasma, with over
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93% of the compound remaining after 24 hours.

Safety pharmacology studies, including the AMES test for mutagenicity, a chromosomal

aberration assay, and a hERG assay for cardiotoxicity, revealed no signs of genotoxicity or

cardiotoxicity.

Clinical Development
AV-5080 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in

humans for the treatment of uncomplicated influenza.

Phase II Dose-Ranging Study
A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study was

conducted to assess the efficacy and safety of different doses of AV-5080 in patients with

influenza.

Phase III Efficacy and Safety Study
A large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III

clinical trial was initiated to evaluate the efficacy and safety of AV-5080 in patients with

uncomplicated influenza. The primary endpoint of the study is the time to resolution of influenza

symptoms.

Experimental Protocols
Neuraminidase Inhibition Assay
Objective: To determine the concentration of AV-5080 required to inhibit 50% of the

neuraminidase activity (IC₅₀) of a given influenza virus strain.

Methodology: A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA) is commonly employed.

Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear

enzymatic reaction rate.

Compound Dilution: A serial dilution of AV-5080 is prepared in assay buffer.
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Incubation: The diluted virus is pre-incubated with the various concentrations of AV-5080.

Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.

Fluorescence Reading: The plate is incubated, and the fluorescence of the cleaved product

(4-methylumbelliferone) is measured using a fluorometer.

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of neuraminidase

inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of AV-5080 required to reduce the number of virus-

induced plaques by 50% (EC₅₀).

Methodology:

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a confluent monolayer

in multi-well plates.

Virus Infection: The cell monolayers are infected with a known amount of influenza virus in

the presence of varying concentrations of AV-5080.

Overlay: After an incubation period to allow for viral entry, the medium is replaced with an

overlay medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells,

leading to the formation of localized plaques.

Incubation: The plates are incubated for several days to allow for plaque development.

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the

plaques.

Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value is

calculated.

In Vivo Mouse Efficacy Model
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Objective: To evaluate the therapeutic efficacy of AV-5080 in a mouse model of lethal influenza

infection.

Methodology:

Animal Model: Typically, BALB/c mice are used.

Viral Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 5-10 LD₅₀) of a

mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

Drug Administration: Treatment with AV-5080 (administered orally) or a vehicle control is

initiated at a specified time post-infection (e.g., 4 hours) and continued for a defined period

(e.g., twice daily for 5 days).

Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a

period of at least 14 days.

Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include

changes in body weight and viral titers in the lungs at specific time points.
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Caption: Overview of key experimental protocols used in the evaluation of AV-5080.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b11034536?utm_src=pdf-body
https://www.benchchem.com/product/b11034536?utm_src=pdf-body
https://www.benchchem.com/product/b11034536?utm_src=pdf-body-img
https://www.benchchem.com/product/b11034536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11034536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AV-5080 is a promising novel, orally available neuraminidase inhibitor with potent activity

against a broad spectrum of influenza viruses, including oseltamivir-resistant strains. Its

discovery and development have been guided by a rational, structure-based drug design

approach, leading to a candidate with a favorable preclinical profile. Ongoing clinical trials will

further elucidate the therapeutic potential of AV-5080 for the treatment of uncomplicated

influenza in humans. The development of AV-5080 represents a significant step forward in the

ongoing effort to combat influenza and addresses the critical need for new antiviral agents to

counter the threat of drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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